molecular formula C21H19BrN6O2S B2597621 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014066-86-4

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2597621
CAS No.: 1014066-86-4
M. Wt: 499.39
InChI Key: MMYASTUAWBCWNS-UHFFFAOYSA-N
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Description

4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, pyrazole, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of the Pyridazine Derivative: The pyrazole derivative is then reacted with a suitable pyridazine precursor, such as 3-chloropyridazine, in the presence of a base like potassium carbonate to form the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

    Amination Reaction: The pyridazine derivative undergoes an amination reaction with 4-aminobenzenesulfonamide to form the intermediate compound.

    Bromination: Finally, the intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s biological activity.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Medicine

Medicinally, this compound could be explored for its potential as an anticancer or antimicrobial agent. The presence of the pyrazole and pyridazine rings, which are common in many bioactive molecules, suggests it could interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-aminophenyl)benzenesulfonamide: Lacks the pyrazole and pyridazine rings, making it less versatile in terms of chemical reactivity.

    N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide:

    4-bromo-N-(4-(pyridazin-3-ylamino)phenyl)benzenesulfonamide: Lacks the dimethylpyrazole group, which could influence its biological activity.

Uniqueness

The unique combination of bromine, pyrazole, pyridazine, and sulfonamide groups in 4-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-17-5-7-18(8-6-17)27-31(29,30)19-9-3-16(22)4-10-19/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYASTUAWBCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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